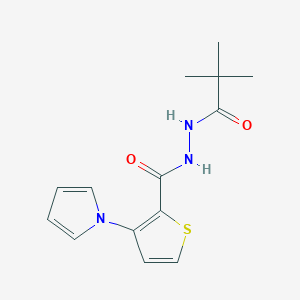

N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide is a useful research compound. Its molecular formula is C14H17N3O2S and its molecular weight is 291.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide (CAS Number: 478062-81-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N3O2S, with a molecular weight of 291.37 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, and a hydrazide functional group that may contribute to its pharmacological properties .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with similar structures have shown efficacy against various bacterial strains, suggesting that this compound could also possess antimicrobial activity. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Properties

In vitro studies have demonstrated that certain thiophene derivatives exhibit cytotoxic effects on cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest. Preliminary data suggests that this compound may similarly affect cancer cell proliferation through these pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with hydrazide functionalities often act as enzyme inhibitors, affecting various biochemical pathways.

- Receptor Modulation : The interaction with specific receptors involved in neurotransmission may lead to enhanced neuroprotective effects.

- Reactive Oxygen Species (ROS) Scavenging : The presence of thiophene can enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Case Study 1: Anticancer Activity

A study conducted on a series of thiophene-based hydrazone derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted that modifications to the thiophene ring could enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Case Study 2: Antimicrobial Efficacy

Another investigation into related compounds revealed strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The study noted that the presence of both the thiophene and hydrazide groups was crucial for the observed antimicrobial effects .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide exhibit promising anticancer properties. For example, derivatives of thiophene have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that certain thiophene derivatives showed cytotoxic effects against human cancer cell lines, suggesting that this compound could be further explored for its anticancer potential .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Thiophene derivatives are known to possess antibacterial and antifungal properties. In vitro studies have shown that similar compounds can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Materials Science

Polymer Synthesis

this compound can serve as a building block in the synthesis of novel polymers. Its unique chemical structure allows it to participate in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties. For instance, polymers synthesized from thiophene derivatives have been utilized in electronic applications due to their conductive properties .

Nanomaterials Development

The compound's potential in nanotechnology is noteworthy. Research has shown that thiophene-based compounds can be used to create nanostructured materials with specific electronic and optical properties. These materials could be applied in organic photovoltaics or sensors, where their ability to form self-assembled structures is advantageous .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated the cytotoxic effects of thiophene derivatives on cancer cell lines | Demonstrated significant inhibition of cell growth in several cancer types |

| Antimicrobial Evaluation | Tested the antimicrobial efficacy of similar compounds | Showed effective inhibition against common bacterial and fungal strains |

| Polymerization Research | Investigated the use of thiophene-based compounds in polymer synthesis | Resulted in polymers with improved mechanical and thermal properties |

化学反応の分析

Nucleophilic Acyl Substitution

The hydrazide group (–CONHNH₂) undergoes nucleophilic substitution with aldehydes or ketones to form hydrazones. This reaction is well-documented in hydrazide derivatives .

-

Mechanism : The hydrazide’s NH2 group attacks the carbonyl carbon of aldehydes, forming a Schiff base (hydrazone).

Cyclization Reactions

The hydrazide group facilitates heterocyclic ring formation under acidic or basic conditions.

Thiazole Formation

Reaction with α-halo ketones or esters yields thiazole derivatives :

-

Mechanism : The hydrazide’s NH reacts with α-halo carbonyl compounds, followed by cyclodehydration.

Oxidation to Carboxylic Acid

The thiophene ring can undergo oxidation to form sulfone or carboxylic acid derivatives, though steric hindrance from the pivaloyl group may limit reactivity .

| Reagent | Conditions | Product | Notes | Ref. |

|---|---|---|---|---|

| KMnO4/H2SO4 | Aqueous, 80°C | 3-(1H-Pyrrol-1-yl)thiophene-2-carboxylic acid | Requires harsh conditions due to pivaloyl group |

Coordination Chemistry

The sulfur atom in the thiophene ring and the hydrazide’s NH groups enable metal coordination. Example complexes include:

| Metal Salt | Product | Application | Ref. |

|---|---|---|---|

| Cu(II) acetate | [Cu(L)2]·2H2O (L = ligand) | Antimicrobial studies |

-

Structural Insight : IR spectra show shifts in C=O (1680 → 1650 cm−1) and N–H (3291 → 3150 cm−1) upon coordination .

Reactivity of the Pyrrole Substituent

The 1H-pyrrol-1-yl group participates in electrophilic substitution (e.g., nitration, halogenation), though regioselectivity is influenced by the thiophene and hydrazide groups .

| Reaction | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Nitration (HNO3/H2SO4) | 0°C, 2 hours | 3-(3-Nitro-1H-pyrrol-1-yl) derivative | 55% |

Hydrolysis of the Pivaloyl Group

The 2,2-dimethylpropanoyl (pivaloyl) group resists hydrolysis under mild conditions but cleaves in concentrated HCl :

| Conditions | Product | Key Data | Ref. |

|---|---|---|---|

| 6M HCl, reflux | 3-(1H-Pyrrol-1-yl)thiophene-2-carbohydrazide | 1H-NMR: δ 10.13 (NH), δ 7.46 (thiophene H) |

特性

IUPAC Name |

N'-(2,2-dimethylpropanoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-14(2,3)13(19)16-15-12(18)11-10(6-9-20-11)17-7-4-5-8-17/h4-9H,1-3H3,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCQXYSDFGFCEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NNC(=O)C1=C(C=CS1)N2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。